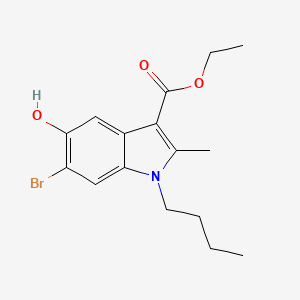![molecular formula C19H17N3O2 B4313864 METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE](/img/structure/B4313864.png)
METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
描述
Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinazoline ring fused with a pyrazole ring, making it a part of the quinazoline derivatives, which are known for their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE typically involves multi-component reactions (MCRs). One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . The reaction is catalyzed by various catalysts, such as cerium(III) chloride heptahydrate (CeCl3·7H2O), and is carried out in ethanol at reflux for about 2 hours .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize waste and reduce the use of hazardous solvents, making the process more environmentally friendly .
化学反应分析
Types of Reactions: Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in diseases such as cancer and viral infections.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
作用机制
The mechanism of action of METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
相似化合物的比较
Pyrazolo[1,5-a]pyrazin-4(5H)-one: Known for its biological activities, including enzyme inhibition and anticancer properties.
Quinazoline Derivatives: Such as erlotinib and gefitinib, which are used in the treatment of lung and pancreatic cancers.
Uniqueness: Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate is unique due to its specific structure, which combines the properties of both quinazoline and pyrazole rings. This fusion enhances its biological activity and makes it a versatile compound for various scientific research applications .
属性
IUPAC Name |
methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-11-17-15-5-3-4-6-16(15)20-18(22(17)21-12)13-7-9-14(10-8-13)19(23)24-2/h3-11,18,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYEQSKGLEHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE](/img/structure/B4313789.png)
![Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate](/img/structure/B4313793.png)


![5'-(4-chlorophenyl)-1-(3-chloropropyl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4313812.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313821.png)
![N-[(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3-CHLOROBENZAMIDE](/img/structure/B4313823.png)
![2-ETHOXY-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENOL](/img/structure/B4313836.png)
![5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313844.png)
![2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313850.png)
![2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313854.png)
![4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid](/img/structure/B4313869.png)
![5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313881.png)
![4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL](/img/structure/B4313882.png)
